A 779

Beschreibung

Eigenschaften

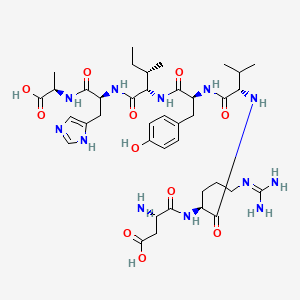

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(1R)-1-carboxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H60N12O11/c1-6-20(4)31(37(60)49-28(15-23-17-43-18-45-23)34(57)46-21(5)38(61)62)51-35(58)27(14-22-9-11-24(52)12-10-22)48-36(59)30(19(2)3)50-33(56)26(8-7-13-44-39(41)42)47-32(55)25(40)16-29(53)54/h9-12,17-21,25-28,30-31,52H,6-8,13-16,40H2,1-5H3,(H,43,45)(H,46,57)(H,47,55)(H,48,59)(H,49,60)(H,50,56)(H,51,58)(H,53,54)(H,61,62)(H4,41,42,44)/t20-,21+,25-,26-,27-,28-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSZZUXDAPDPOR-NGIFJXEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H60N12O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

873.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of A-779: A Technical Guide to a Selective Mas Receptor Antagonist

For Immediate Release

Introduction

A-779 is a potent and selective peptide antagonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1][2] Its utility in selectively blocking the actions of Angiotensin-(1-7) [Ang-(1-7)] has made it an invaluable tool for researchers in cardiovascular disease, inflammation, and fibrosis. This technical guide provides an in-depth overview of the mechanism of action of A-779, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding and application of this critical research compound.

Mechanism of Action: Selective Antagonism of the Mas Receptor

A-779 functions as a competitive antagonist at the Mas receptor, a G-protein coupled receptor (GPCR). The primary endogenous ligand for the Mas receptor is Ang-(1-7). By binding to the Mas receptor, A-779 prevents the binding of Ang-(1-7) and subsequently blocks its downstream signaling cascades. This selective antagonism allows for the precise investigation of the physiological and pathophysiological roles of the ACE2/Ang-(1-7)/Mas axis.

It is crucial to distinguish the action of A-779 from the signaling of a related peptide, alamandine. While structurally similar to Ang-(1-7), alamandine does not act through the Mas receptor but rather through the Mas-related G-protein coupled receptor D (MrgD). A-779 does not inhibit the effects of alamandine, highlighting its specificity for the Mas receptor.

Signaling Pathways Modulated by A-779

The binding of Ang-(1-7) to the Mas receptor initiates a cascade of intracellular signaling events that are effectively blocked by A-779. Key pathways include:

-

Nitric Oxide (NO) Production: Ang-(1-7) stimulates the production of nitric oxide (NO) through the activation of endothelial nitric oxide synthase (eNOS). This is mediated via the PI3K/Akt pathway. A-779 abrogates this Ang-(1-7)-induced NO release.

-

MAP Kinase (ERK1/2) Pathway: Ang-(1-7) has been shown to modulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). A-779 is utilized to demonstrate that this effect is Mas receptor-dependent.

-

STAT3 Pathway: Both Angiotensin II (Ang II) and Ang-(1-7) can stimulate the STAT3 pathway. The specific contribution of the Mas receptor to this pathway can be elucidated using A-779.

Quantitative Data

The following table summarizes the key quantitative parameters for A-779.

| Parameter | Value | Units | Assay | Organism/Cell Line |

| IC50 | 0.3 | nM | Radioligand Binding Assay | Not Specified |

Signaling Pathway Diagram

Caption: The Renin-Angiotensin System and the site of action for A-779.

Experimental Workflow Diagram

Caption: A generalized workflow for in vitro functional assays using A-779.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a representative method for determining the binding affinity of A-779 to the Mas receptor.

1. Membrane Preparation:

- Culture cells expressing the Mas receptor (e.g., CHO-Mas cells) to confluence.

- Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

- Centrifuge the supernatant at high speed to pellet the membranes.

- Wash the membrane pellet with buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay:

- In a 96-well plate, add a constant concentration of radiolabeled Ang-(1-7) (e.g., ¹²⁵I-Ang-(1-7)).

- Add increasing concentrations of unlabeled A-779.

- To determine non-specific binding, add a high concentration of unlabeled Ang-(1-7) to a set of wells.

- Add the membrane preparation to initiate the binding reaction.

- Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

3. Separation and Detection:

- Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

- Wash the filters with ice-cold buffer to remove unbound radioligand.

- Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

- Subtract non-specific binding from total binding to obtain specific binding.

- Plot the percentage of specific binding against the logarithm of the A-779 concentration.

- Fit the data to a one-site competition model to determine the IC50 value.

Nitric Oxide (NO) Production Assay

This protocol outlines a method to measure the effect of A-779 on Ang-(1-7)-stimulated NO production in endothelial cells.

1. Cell Culture:

- Plate endothelial cells (e.g., human aortic endothelial cells, HAECs) in a suitable culture plate and grow to near confluence.

- Serum-starve the cells for a few hours before the experiment.

2. Treatment:

- Pre-incubate the cells with A-779 (e.g., 1 µM) or vehicle for a specified time (e.g., 30 minutes).

- Stimulate the cells with Ang-(1-7) (e.g., 100 nM) for a defined period (e.g., 15 minutes).

3. NO Measurement:

- Collect the cell culture supernatant.

- Measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent system according to the manufacturer's instructions.

- Alternatively, use a fluorescent NO indicator dye (e.g., DAF-FM diacetate) loaded into the cells prior to stimulation and measure the fluorescence intensity using a plate reader or microscope.

4. Data Analysis:

- Normalize the NO levels to the protein content of the cells in each well.

- Compare the NO production in the different treatment groups to determine the inhibitory effect of A-779.

Western Blot for ERK1/2 Phosphorylation

This protocol describes the detection of changes in ERK1/2 phosphorylation in response to Ang-(1-7) and the effect of A-779.

1. Cell Culture and Treatment:

- Culture vascular smooth muscle cells (VSMCs) or other relevant cell types in appropriate plates.

- Serum-starve the cells before treatment.

- Pre-treat the cells with A-779 or vehicle.

- Stimulate with Ang-(1-7) for a specific time course (e.g., 5, 15, 30 minutes).

2. Cell Lysis and Protein Quantification:

- Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

- Scrape the cells and collect the lysate.

- Centrifuge to pellet cell debris and collect the supernatant.

- Determine the protein concentration of the lysates.

3. SDS-PAGE and Western Blotting:

- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

- Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

- Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

- Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.

- Quantify the band intensities using densitometry software.

- Express the p-ERK1/2 levels as a ratio to total ERK1/2 and compare between treatment groups.

Conclusion

A-779 is a highly specific and potent antagonist of the Mas receptor, making it an indispensable tool for dissecting the roles of the protective ACE2/Ang-(1-7)/Mas axis of the renin-angiotensin system. Its ability to block Ang-(1-7)-mediated signaling, including NO production and ERK1/2 phosphorylation, has been instrumental in advancing our understanding of cardiovascular and inflammatory processes. The protocols and data presented in this guide are intended to facilitate the effective use of A-779 in research and drug development, ultimately contributing to the exploration of new therapeutic strategies targeting the Mas receptor.

References

A-779: A Selective Mas Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-779 is a synthetic heptapeptide analogue of Angiotensin-(1-7) (Ang-(1-7)) that acts as a potent and selective antagonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1] By blocking the binding of the endogenous ligand Ang-(1-7) to the Mas receptor, A-779 serves as a critical tool for elucidating the physiological and pathophysiological roles of the ACE2/Ang-(1-7)/Mas axis. This technical guide provides a comprehensive overview of A-779, including its mechanism of action, key signaling pathways it modulates, and detailed protocols for its experimental application.

Core Concepts: Mechanism of Action

A-779, with the amino acid sequence D-Ala-Arg-Val-Tyr-Ile-His-Pro, is a specific antagonist of the G-protein coupled Mas receptor.[1] It competitively inhibits the binding of Ang-(1-7) to the Mas receptor, thereby blocking its downstream signaling cascades. Notably, A-779 exhibits no significant affinity for the classical angiotensin II receptors, AT1 and AT2, at concentrations up to 1 μM, highlighting its selectivity for the Mas receptor. The antagonism of the Mas receptor by A-779 has been shown to reverse or inhibit the beneficial effects of Ang-(1-7), which include vasodilation, anti-inflammatory, anti-fibrotic, and anti-proliferative actions.

Data Presentation: Quantitative Data Summary

The following tables summarize the key quantitative data for A-779 from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency of A-779

| Parameter | Value | Cell/Tissue Type | Assay Conditions | Reference |

| IC50 | 0.3 nM | Mas-transfected CHO cells | Competition binding with 125I-Ang-(1-7) |

Table 2: A-779 Concentrations in In Vitro Experiments

| Application | Concentration | Cell/Tissue Type | Observed Effect | Reference |

| Inhibition of Ang-(1-7)-induced NO release | 1 μM | Human Aortic Smooth Muscle Cells (HASMC) | Blocked the reduction of NO release elicited by Ang-(1-7) | |

| Inhibition of Ang-(1-7)-mediated anti-inflammatory effects | 1 μM | Human Aortic Smooth Muscle Cells (HASMC) | Prevented the attenuation of iNOS induction by Ang-(1-7) | |

| Blockade of Ang-(1-7)-induced Akt phosphorylation | 1 μM | Vascular Smooth Muscle Cells (VSMCs) | Inhibited Akt phosphorylation induced by Ang-(1-7) | |

| Inhibition of Ang-(1-7)-induced ERK1/2 phosphorylation | 1 μM | Vascular Smooth Muscle Cells (VSMCs) | Inhibited ERK1/2 phosphorylation induced by Ang-(1-7) |

Table 3: A-779 Dosages in In Vivo Experiments

| Animal Model | Dosage | Route of Administration | Study Focus | Observed Effect | Reference |

| Rats | 400 ng/kg/min | Subcutaneous infusion | Bone metabolism | Eradicated the protective effects of captopril on bone health | [1] |

| Rats | 50 μg/kg bolus + 50 μg/kg/h infusion | Intravenous | Renal hemodynamics | Altered renal vascular responses to Angiotensin II | |

| Rats | Microinjection into CVLM | Intracerebral | Baroreflex sensitivity | Improved baroreflex bradycardia in hypertensive rats | [2] |

Signaling Pathways Modulated by A-779

A-779, by blocking the Mas receptor, influences several critical intracellular signaling pathways that are normally activated by Ang-(1-7). These pathways are central to the protective effects of the ACE2/Ang-(1-7)/Mas axis.

Nitric Oxide (NO) Signaling Pathway

Ang-(1-7) binding to the Mas receptor stimulates the production of nitric oxide (NO) through the activation of endothelial nitric oxide synthase (eNOS).[3] This is a key mechanism for the vasodilatory effects of Ang-(1-7). A-779 effectively blocks this pathway, leading to a reduction in NO bioavailability. The signaling cascade involves the activation of the PI3K/Akt pathway, which in turn phosphorylates and activates eNOS.

Figure 1: A-779 blocks the Ang-(1-7)/Mas/NO signaling pathway.

NF-κB Signaling Pathway

Ang-(1-7) has been shown to exert anti-inflammatory effects by inhibiting the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). This inhibitory effect is mediated through the Mas receptor and can be reversed by A-779. The pathway involves the inhibition of NADPH oxidase, which reduces the generation of reactive oxygen species (ROS) that are known to activate NF-κB.

Figure 2: A-779 reverses the anti-inflammatory effects of Ang-(1-7) on the NF-κB pathway.

Experimental Protocols

Detailed methodologies for key experiments involving A-779 are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Radioligand Binding Assay for Mas Receptor

This protocol describes a competition binding assay to determine the affinity of A-779 for the Mas receptor using a radiolabeled Ang-(1-7) analogue.

Figure 3: Workflow for Mas Receptor Radioligand Binding Assay.

Materials:

-

Mas receptor-expressing cell membranes

-

Radioligand: 125I-Ang-(1-7)

-

A-779

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Gamma counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the Mas receptor in lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add binding buffer, the membrane preparation, the radioligand at a fixed concentration (e.g., 0.5 nM), and varying concentrations of A-779 (e.g., 10-12 to 10-6 M). For total binding, omit A-779. For non-specific binding, add a high concentration of unlabeled Ang-(1-7) (e.g., 1 µM).

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of A-779. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for Akt Phosphorylation

This protocol details the detection of phosphorylated Akt (p-Akt) in response to Ang-(1-7) and its inhibition by A-779.

Figure 4: Workflow for Western Blot Analysis of Akt Phosphorylation.

Materials:

-

Cell culture reagents

-

Ang-(1-7) and A-779

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody against phosphorylated Akt (e.g., anti-p-Akt Ser473)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and grow to desired confluency. Pre-treat with A-779 (e.g., 1 µM) for 30 minutes before stimulating with Ang-(1-7) (e.g., 100 nM) for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Collect lysates and determine protein concentration.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt overnight at 4°C. Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Akt or β-actin).

Nitric Oxide (NO) Release Assay (Griess Assay)

This protocol measures nitrite, a stable breakdown product of NO, in cell culture supernatants.

Figure 5: Workflow for Nitric Oxide Release (Griess) Assay.

Materials:

-

Cell culture reagents

-

Ang-(1-7) and A-779

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Treatment: Seed cells in a 96-well plate. Pre-treat with A-779 before stimulating with Ang-(1-7).

-

Sample Collection: After the desired incubation time, collect the cell culture supernatant.

-

Standard Curve: Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in the same culture medium.

-

Griess Reaction: Add equal volumes of Griess Reagent Component A and B to each well containing supernatant or standard.

-

Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Conclusion

A-779 is an indispensable pharmacological tool for investigating the ACE2/Ang-(1-7)/Mas receptor axis. Its high selectivity for the Mas receptor allows for the precise dissection of the roles of this protective pathway in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize A-779 in their studies, ultimately contributing to a deeper understanding of the renin-angiotensin system and the development of novel therapeutic strategies.

References

A-779: A Technical Guide to its Pharmacological Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-779 is a potent and selective antagonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS). This technical guide provides an in-depth overview of the pharmacological properties of A-779, including its binding affinity, mechanism of action, and effects in various experimental models. The information is presented to support researchers and professionals in the fields of pharmacology and drug development in understanding and utilizing this critical research tool.

Core Pharmacological Properties

A-779, chemically D-Ala⁷-Angiotensin-(1-7), is a synthetic peptide analog of Angiotensin-(1-7) [Ang-(1-7)]. Its primary pharmacological action is the selective blockade of the Mas receptor, thereby inhibiting the physiological effects of its endogenous ligand, Ang-(1-7).

Binding Affinity and Selectivity

A-779 exhibits high affinity for the Mas receptor. In radioligand binding assays, A-779 effectively displaces the binding of radiolabeled Ang-(1-7) to Mas-transfected cells, demonstrating a potent inhibitory concentration (IC50) of approximately 0.3 nM.[1] Importantly, A-779 shows negligible affinity for the classical angiotensin II receptors, AT1 and AT2, at concentrations up to 1 µM, highlighting its selectivity for the Mas receptor.[2][3]

| Parameter | Value | Assay | Reference |

| IC50 | ~0.3 nM | Radioligand binding assay (displacement of ¹²⁵I-Ang-(1-7) from Mas-transfected CHO cells) | [1] |

| Selectivity | No significant affinity for AT1 or AT2 receptors at 1 µM | [2][3] |

Mechanism of Action

A-779 exerts its effects by competitively binding to the Mas receptor, thereby preventing the binding of Ang-(1-7) and the subsequent activation of downstream signaling pathways. The Ang-(1-7)/Mas receptor axis is known to counteract many of the detrimental effects of the Angiotensin II/AT1 receptor axis, including vasoconstriction, inflammation, and cellular proliferation. By blocking the Mas receptor, A-779 allows for the investigation of the physiological and pathophysiological roles of the protective arm of the RAS.

The binding of Ang-(1-7) to the Mas receptor activates several intracellular signaling cascades that are inhibited by A-779. These include:

-

Inhibition of Pro-inflammatory Pathways: A-779 has been shown to block the Ang-(1-7)-mediated inhibition of pro-inflammatory signaling in human vascular smooth muscle cells (VSMCs). Specifically, it prevents the attenuation of inducible nitric oxide synthase (iNOS) induction, nuclear factor-kappa B (NF-κB) activation, and NADPH oxidase activity that is normally promoted by Ang-(1-7).[4]

-

Modulation of MAP Kinase Signaling: The protective effects of the ACE2/Ang-(1-7)/Mas axis against lung fibrosis are associated with the inhibition of the MAPK/NF-κB pathway. A-779 can reverse the attenuation of inflammation and collagen production mediated by Ang-(1-7) and ACE2.[5] In VSMCs, Ang-(1-7) inhibits Ang II-induced ERK1/2 phosphorylation, and this effect is blocked by A-779.[6][7]

-

Involvement of PI3K/Akt Pathway: The Ang-(1-7)/Mas axis is also linked to the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and nitric oxide production.[8][9] A-779 can be utilized to investigate the role of this pathway in the effects of Ang-(1-7).

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Angiotensin-(1-7)/Mas Receptor Signaling Pathway

Caption: Ang-(1-7)/Mas Receptor Signaling Cascade and its Inhibition by A-779.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay to determine the affinity of A-779.

Experimental Workflow: Western Blot for ERK1/2 Phosphorylation

Caption: Workflow for assessing the effect of A-779 on ERK1/2 phosphorylation via Western blot.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of A-779.

Radioligand Binding Assay

Objective: To determine the binding affinity (IC50, Ki) of A-779 for the Mas receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human Mas receptor (e.g., CHO-Mas cells).

-

Radioligand: ¹²⁵I-Angiotensin-(1-7).

-

A-779.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Gamma counter.

Procedure:

-

Membrane Preparation: Homogenize CHO-Mas cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of binding buffer (for total binding) or a high concentration of unlabeled Ang-(1-7) (for non-specific binding).

-

50 µL of varying concentrations of A-779.

-

50 µL of ¹²⁵I-Ang-(1-7) (at a final concentration close to its Kd).

-

50 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in vials with scintillation fluid and count the radioactivity using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of A-779. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Western Blot for ERK1/2 Phosphorylation

Objective: To assess the effect of A-779 on Angiotensin II-induced ERK1/2 phosphorylation in vascular smooth muscle cells.

Materials:

-

Human aortic smooth muscle cells (HASMCs).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Angiotensin II, Angiotensin-(1-7), A-779.

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Treatment: Plate HASMCs and grow to near confluence. Serum-starve the cells for 24 hours prior to treatment. Pre-incubate cells with A-779 (e.g., 1 µM) for 30 minutes, followed by co-incubation with Ang-(1-7) (e.g., 100 nM) for 10 minutes, and then stimulate with Angiotensin II (e.g., 100 nM) for 5-10 minutes. Include appropriate controls.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.

In Vivo Administration in a Renovascular Hypertensive Rat Model

Objective: To evaluate the effect of A-779 on blood pressure and baroreflex sensitivity in a model of renovascular hypertension.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Surgical instruments for the two-kidney, one-clip (2K1C) hypertension model.

-

A-779.

-

Vehicle (e.g., sterile saline).

-

Apparatus for blood pressure measurement (e.g., telemetry or tail-cuff plethysmography).

-

Microinjection apparatus for targeted brain administration (optional).

Procedure:

-

Induction of Hypertension: Induce renovascular hypertension using the 2K1C model by placing a silver clip on the left renal artery. Sham-operated animals undergo the same surgical procedure without clip placement. Allow several weeks for hypertension to develop.

-

Drug Administration: A-779 can be administered via various routes:

-

Systemic Administration: Infuse A-779 continuously using an osmotic minipump implanted subcutaneously. A typical dose might be 400 ng/kg/min.

-

Intracerebroventricular (ICV) or Microinjection: For central nervous system effects, administer A-779 directly into the cerebral ventricles or specific brain nuclei (e.g., rostral ventrolateral medulla) via a stereotaxically implanted cannula.

-

-

Blood Pressure Monitoring: Monitor mean arterial pressure and heart rate continuously using telemetry or at regular intervals using the tail-cuff method.

-

Baroreflex Sensitivity Assessment: Assess baroreflex sensitivity by administering intravenous boluses of a vasoconstrictor (e.g., phenylephrine) and a vasodilator (e.g., sodium nitroprusside) and measuring the corresponding changes in heart rate and blood pressure.

-

Data Analysis: Analyze the changes in blood pressure, heart rate, and baroreflex sensitivity in the A-779-treated group compared to the vehicle-treated control group.

Conclusion

A-779 is an indispensable pharmacological tool for elucidating the roles of the Ang-(1-7)/Mas receptor axis. Its high affinity and selectivity make it ideal for in vitro and in vivo studies aimed at understanding the protective arm of the renin-angiotensin system. This guide provides a comprehensive overview of its properties and detailed experimental protocols to facilitate further research in this critical area of cardiovascular and cellular physiology.

References

- 1. ahajournals.org [ahajournals.org]

- 2. A 779 | Other Angiotensin Receptors: R&D Systems [rndsystems.com]

- 3. This compound | Other Angiotensin Receptors | Tocris Bioscience [tocris.com]

- 4. Frontiers | The Angiotensin-(1-7)/Mas Axis Counteracts Angiotensin II-Dependent and -Independent Pro-inflammatory Signaling in Human Vascular Smooth Muscle Cells [frontiersin.org]

- 5. Angiotensin-converting enzyme 2/angiotensin-(1-7)/Mas axis protects against lung fibrosis by inhibiting the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Different Effects of Angiotensin II and Angiotensin-(1-7) on Vascular Smooth Muscle Cell Proliferation and Migration | PLOS One [journals.plos.org]

- 7. ijmcmed.org [ijmcmed.org]

- 8. Angiotensin-(1-7) and Mas receptor in the brain [explorationpub.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to A 779: A Selective Antagonist of the Mas Receptor in the Renin-Angiotensin System

For Researchers, Scientists, and Drug Development Professionals

Introduction

The renin-angiotensin system (RAS) is a critical hormonal cascade that plays a pivotal role in the regulation of blood pressure, fluid and electrolyte balance, and systemic vascular resistance. While the classical axis of the RAS, mediated by angiotensin II (Ang II) acting on the AT1 receptor, is well-characterized for its pressor effects, a counter-regulatory axis involving angiotensin-(1-7) [Ang-(1-7)] and its receptor, Mas, has emerged as a key player in cardiovascular homeostasis. A 779, a synthetic peptide analog of Ang-(1-7), has been instrumental in elucidating the physiological functions of the Ang-(1-7)/Mas axis. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its utility as a research tool in the study of the renin-angiotensin system.

This compound is a potent and selective antagonist of the G-protein coupled Mas receptor, which is the receptor for Ang-(1-7).[1] It is a valuable tool for investigating the physiological and pathophysiological roles of the Ang-(1-7)/Mas axis.

The Renin-Angiotensin System: A Dual-Axis Paradigm

The traditional understanding of the RAS centers on the conversion of angiotensinogen to Ang I by renin, followed by the conversion of Ang I to the potent vasoconstrictor Ang II by angiotensin-converting enzyme (ACE).[2] Ang II exerts its effects primarily through the AT1 receptor, leading to vasoconstriction, aldosterone release, and sodium retention, all of which contribute to an increase in blood pressure.[2][3]

The discovery of angiotensin-converting enzyme 2 (ACE2) revealed a counter-regulatory arm of the RAS. ACE2 metabolizes Ang II to Ang-(1-7), a heptapeptide with vasodilatory, anti-proliferative, and anti-inflammatory properties.[4] These effects are mediated by the Mas receptor. The ACE2/Ang-(1-7)/Mas axis is now recognized as a crucial counterbalance to the classical ACE/Ang II/AT1 receptor axis.

This compound: A Selective Mas Receptor Antagonist

This compound is a synthetic peptide with the sequence D-Ala-Arg-Val-Tyr-Ile-His-Pro-D-Ala. The substitution of L-Alanine at position 7 with D-Alanine confers its antagonistic properties at the Mas receptor.

Mechanism of Action

This compound acts as a competitive antagonist at the Mas receptor, blocking the binding of the endogenous ligand, Ang-(1-7). This blockade prevents the activation of downstream signaling pathways mediated by the Mas receptor, thereby inhibiting the physiological effects of Ang-(1-7). The selectivity of this compound for the Mas receptor over other angiotensin receptors, such as AT1 and AT2, makes it an invaluable tool for isolating and studying the specific functions of the Ang-(1-7)/Mas axis.[5][6]

Quantitative Data

The following tables summarize the available quantitative data on the binding affinity, selectivity, and in vivo efficacy of this compound.

| Parameter | Value | Receptor | Reference |

| IC50 | 0.3 nM | Ang-(1-7) | [7] |

| Affinity | No significant affinity at 1 µM | AT1, AT2 | [5][6] |

Table 1: In Vitro Binding Affinity and Selectivity of this compound

| Experimental Model | Dose of this compound | Effect | Reference |

| Water-loaded rats | Not specified | Inhibited the antidiuretic effect of Ang-(1-7) | [5][6] |

| Conscious Wistar rats | 80 ng/min, i.v. | Attenuated the potentiation of bradykinin's hypotensive effect by captopril | [8] |

| Renovascular hypertensive rats | Not specified | Restored baroreflex bradycardia when microinjected into the caudal ventrolateral medulla | [9] |

| Conscious spontaneously hypertensive rats | 24 µg/kg/h for 7 days | Attenuated the depressor effect of Ang-(1-7) | [7] |

Table 2: In Vivo Efficacy of this compound in Various Models

Experimental Protocols

Radioligand Binding Assay for Mas Receptor

This protocol describes a method for determining the binding affinity of this compound for the Mas receptor using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the Mas receptor

-

Radiolabeled Ang-(1-7) (e.g., [125I]Ang-(1-7))

-

Unlabeled this compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of unlabeled this compound in assay buffer.

-

In a microplate, add a fixed concentration of radiolabeled Ang-(1-7) to each well.

-

Add the diluted this compound or vehicle (for total binding) to the wells. To determine non-specific binding, add a high concentration of unlabeled Ang-(1-7).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration and determine the IC50 value using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Intracerebroventricular (ICV) Microinjection

This protocol outlines the procedure for administering this compound directly into the cerebral ventricles of a rat to study its central effects.

Materials:

-

Anesthetized rat

-

Stereotaxic apparatus

-

Microinjection pump and syringe

-

Cannula

-

This compound solution in artificial cerebrospinal fluid (aCSF)

-

Surgical instruments

Procedure:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Identify the bregma and lambda landmarks on the skull.

-

Determine the coordinates for the lateral ventricle based on a stereotaxic atlas.

-

Drill a small hole in the skull at the determined coordinates.

-

Lower the cannula through the hole to the desired depth in the lateral ventricle.

-

Secure the cannula to the skull using dental cement.

-

Connect the cannula to the microinjection pump via tubing.

-

Infuse the this compound solution at a slow and constant rate.

-

After the infusion, leave the injection needle in place for a few minutes to prevent backflow.

-

Withdraw the needle, suture the scalp incision, and allow the animal to recover.

-

Monitor the animal for behavioral and physiological changes.

Signaling Pathways and Visualizations

Activation of the Mas receptor by Ang-(1-7) triggers several downstream signaling cascades that contribute to its beneficial cardiovascular effects. This compound, by blocking this initial step, inhibits these pathways.

Mas Receptor Downstream Signaling

Caption: this compound blocks Ang-(1-7)-mediated Mas receptor signaling pathways.

Experimental Workflow for In Vivo Blood Pressure Study

Caption: Experimental workflow for assessing this compound's effect on blood pressure.

Conclusion

This compound is an indispensable pharmacological tool for researchers in the field of cardiovascular physiology and drug development. Its high selectivity for the Mas receptor allows for the precise investigation of the ACE2/Ang-(1-7)/Mas axis of the renin-angiotensin system. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of its effects on key signaling pathways. By utilizing this compound, researchers can continue to unravel the complex and protective roles of the Ang-(1-7)/Mas axis in health and disease, paving the way for novel therapeutic strategies targeting this important pathway.

References

- 1. Frontiers | The Angiotensin-(1-7)/Mas Axis Counteracts Angiotensin II-Dependent and -Independent Pro-inflammatory Signaling in Human Vascular Smooth Muscle Cells [frontiersin.org]

- 2. Angiotensin-(1-7) antagonist A-779 attenuates the potentiation of bradykinin by captopril in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Video: Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits [jove.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. ahajournals.org [ahajournals.org]

- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. ahajournals.org [ahajournals.org]

A-779: A Technical Guide to the Discovery and Development of a Selective Angiotensin-(1-7) Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-779 is a potent and selective peptide antagonist of the Mas receptor, the primary receptor for the endogenous ligand Angiotensin-(1-7) (Ang-(1-7)). This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of A-779. It includes a summary of its pharmacological properties, detailed experimental protocols for its synthesis and key assays, and a depiction of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Discovery and Initial Characterization

A-779 was first characterized in 1994 by Santos and colleagues as a selective antagonist for Ang-(1-7).[1] The development of A-779 was a significant step in elucidating the physiological roles of the Ang-(1-7)/Mas receptor axis, providing a crucial tool to differentiate its effects from the well-known actions of Angiotensin II (Ang II) at the AT1 and AT2 receptors. A-779 is a heptapeptide with the sequence H-Asp-Arg-Val-Tyr-Ile-His-D-Ala-OH.[2] The substitution of L-Alanine with D-Alanine at position 7 was a key modification that conferred its antagonistic properties.

Pharmacological Properties

A-779 is a highly potent and selective antagonist of the Mas receptor. Its pharmacological profile is summarized in the tables below.

Table 1: Receptor Binding Affinity

| Ligand | Receptor | Cell Line | Kd (nM) | IC50 (nM) | Reference |

| [125I]-Ang-(1-7) | Mas | Mas-transfected CHO | 0.83 ± 0.10 | [2] | |

| Ang-(1-7) | Mas | B2R–MasR–transfected cells | 0.139 ± 0.055 | [1] | |

| Ang-(1-7) | Mas | MasR-transfected cells | 1.15 ± 0.28 | [1] | |

| A-779 | Mas | 0.3 | [3][4][5][6] |

Note: The affinity of Ang-(1-7) for the Mas receptor was observed to increase 8-fold in cells co-expressing the bradykinin B2 receptor.[1]

Table 2: Receptor Specificity

| Compound | Receptor | Concentration | Effect | Reference |

| A-779 | AT1 | 1 µM | No significant affinity | [1][3][5][6][7] |

| A-779 | AT2 | 1 µM | No significant affinity | [1][3][5][6][7] |

Mechanism of Action and Signaling Pathways

A-779 exerts its effects by competitively blocking the binding of Ang-(1-7) to the Mas receptor, a G-protein coupled receptor. The Ang-(1-7)/Mas receptor axis is now recognized as a counter-regulatory pathway to the classical Renin-Angiotensin System (RAS), which involves Ang II and the AT1 receptor. While the Ang II/AT1 receptor pathway is generally associated with vasoconstriction, inflammation, and cellular growth, the Ang-(1-7)/Mas receptor axis often mediates opposing effects, including vasodilation, anti-inflammatory responses, and anti-proliferative actions.[3]

By blocking the Mas receptor, A-779 inhibits the downstream signaling cascades activated by Ang-(1-7). This has been shown to have various physiological consequences, including the modulation of cardiovascular function and bone metabolism.[3] For instance, A-779 has been demonstrated to block the Ang-(1-7)-induced inhibition of Akt and ERK1/2 phosphorylation that is stimulated by Ang II.[8]

Experimental Protocols

Synthesis of A-779 (Solid-Phase Peptide Synthesis)

A-779, being a peptide, is synthesized using solid-phase peptide synthesis (SPPS). The following is a general protocol based on standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids (Fmoc-D-Ala-OH, Fmoc-His(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH)

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Coupling reagent (e.g., HBTU/HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-D-Ala-OH) to the resin using a coupling reagent and DIPEA in DMF.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (His, Ile, Tyr, Val, Arg, Asp).

-

Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide to obtain a stable powder.

Radioligand Binding Assay for Mas Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of A-779 for the Mas receptor.

Materials:

-

Cell membranes from Mas-transfected cells (e.g., CHO cells)

-

[125I]-Ang-(1-7) (radioligand)

-

A-779 (unlabeled competitor)

-

Binding buffer (e.g., 10 mM Na-phosphate buffer, pH 7.4, 120 mM NaCl, 5 mM MgCl2, 0.2% BSA, 0.005% bacitracin)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from Mas-transfected cells by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [125I]-Ang-(1-7) (typically at or below the Kd), and varying concentrations of A-779.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of A-779 by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Studies

A-779 has been utilized in numerous in vivo studies to investigate the physiological roles of the Ang-(1-7)/Mas axis. For example, in renovascular hypertensive rats, microinjection of A-779 into the caudal ventrolateral medulla improved the sensitivity of baroreflex bradycardia, suggesting a role for Ang-(1-7) in the central regulation of cardiovascular reflexes.[7] In studies on bone metabolism, administration of A-779 to ovariectomized rats was shown to block the protective effects of Ang-(1-7) on bone health.[3]

Conclusion

A-779 has been an indispensable pharmacological tool for advancing our understanding of the Ang-(1-7)/Mas receptor signaling pathway. Its high potency and selectivity have allowed researchers to dissect the complex interplay within the Renin-Angiotensin System and to explore the therapeutic potential of targeting the Mas receptor. This technical guide provides a foundational overview of the discovery, pharmacology, and experimental methodologies related to A-779, which will be of benefit to scientists and researchers in the ongoing exploration of this important biological system.

References

- 1. ahajournals.org [ahajournals.org]

- 2. pnas.org [pnas.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The pressor effect of angiotensin-(1-7) in the rat rostral ventrolateral medulla involves multiple peripheral mechanisms | Clinics [elsevier.es]

- 5. A 779 | Other Angiotensin Receptors | Tocris Bioscience [tocris.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | Other Angiotensin Receptors: R&D Systems [rndsystems.com]

- 8. m.youtube.com [m.youtube.com]

A 779: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

A 779 is a synthetic heptapeptide that acts as a potent and selective antagonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS). By blocking the binding of the endogenous ligand Angiotensin-(1-7), this compound serves as a critical tool for elucidating the physiological and pathophysiological roles of the Mas receptor. This technical guide provides a comprehensive overview of the chemical structure, a detailed methodology for its solid-phase synthesis, and a summary of its biological activity, including its mechanism of action and relevant quantitative data. Furthermore, this guide presents detailed experimental protocols for its synthesis and characterization, alongside visual representations of its associated signaling pathways and synthetic workflow.

Chemical Structure and Properties

This compound is a linear heptapeptide with the amino acid sequence H-Asp-Arg-Val-Tyr-Ile-His-D-Ala-OH. The presence of a D-alanine at the C-terminus, in place of the L-alanine found in Angiotensin-(1-7), is a key modification that confers its antagonistic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | L-Aspartyl-L-arginyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-D-alanine | N/A |

| Sequence | H-DRVYIHa-OH (a = D-Ala) | [1] |

| Molecular Formula | C₃₉H₆₀N₁₂O₁₁ | [1] |

| Molecular Weight | 872.98 g/mol | [1] |

| CAS Number | 159432-28-7 | [1] |

| Appearance | White lyophilized powder | N/A |

| Solubility | Soluble in water | N/A |

Solid-Phase Peptide Synthesis of this compound

The synthesis of this compound is most effectively achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This methodology allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Fmoc-SPPS of this compound

Materials:

-

Fmoc-D-Ala-Wang resin

-

Fmoc-His(Trt)-OH

-

Fmoc-Ile-OH

-

Fmoc-Tyr(tBu)-OH

-

Fmoc-Val-OH

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Asp(OtBu)-OH

-

Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Precipitation solvent: Cold diethyl ether

-

Purification solvents: Acetonitrile (ACN), Water, 0.1% TFA

Procedure:

-

Resin Swelling: Swell the Fmoc-D-Ala-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the D-alanine on the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the next Fmoc-protected amino acid (Fmoc-His(Trt)-OH) in DMF.

-

Add HBTU, HOBt, and DIPEA to the amino acid solution to pre-activate it.

-

Add the activated amino acid solution to the resin and allow it to react for 2 hours to form the peptide bond.

-

Wash the resin with DMF and DCM to remove excess reagents.

-

-

Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Ile, Tyr(tBu), Val, Arg(Pbf), and Asp(OtBu).

-

Final Fmoc Deprotection: After the final coupling step, remove the Fmoc group from the N-terminal aspartic acid.

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (Trt, tBu, Pbf, OtBu).[2]

-

The triisopropylsilane (TIS) acts as a scavenger to prevent side reactions with the reactive cationic species generated during cleavage, particularly protecting the tyrosine residue.[2]

-

-

Peptide Precipitation: Filter the cleavage mixture to remove the resin beads and precipitate the crude peptide by adding cold diethyl ether.

-

Purification:

-

Dissolve the crude peptide in a minimal amount of water/acetonitrile with 0.1% TFA.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).

-

-

Lyophilization: Lyophilize the pure fractions to obtain this compound as a white powder.

Experimental Workflow: Synthesis and Purification of this compound

Biological Activity and Mechanism of Action

This compound is a selective antagonist of the Mas receptor, which is the primary receptor for Angiotensin-(1-7) [Ang-(1-7)]. The Mas receptor is a G-protein coupled receptor (GPCR) that, upon activation by Ang-(1-7), initiates a signaling cascade that generally counteracts the effects of the Angiotensin II AT1 receptor pathway.

Table 2: Biological Activity of this compound

| Parameter | Value | Species/System | Reference |

| IC₅₀ (Mas Receptor) | 0.3 nM | Radioligand binding assay | N/A |

| Affinity (AT₁ Receptor) | No significant affinity at 1 µM | N/A | N/A |

| Affinity (AT₂ Receptor) | No significant affinity at 1 µM | N/A | N/A |

| In Vivo Dosage | 400 ng/kg/min (rats) | Rat | N/A |

By blocking the Mas receptor, this compound inhibits the downstream signaling pathways activated by Ang-(1-7). These pathways are cell-type specific but often involve the activation of phosphatidylinositol 3-kinase (PI3K), protein kinase B (Akt), and endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). Additionally, the Mas receptor can modulate the activity of mitogen-activated protein kinases (MAPKs) such as ERK1/2.

Angiotensin-(1-7)/Mas Receptor Signaling Pathway

Characterization of Synthetic this compound

The identity and purity of the synthesized this compound peptide must be confirmed using analytical techniques such as mass spectrometry and high-performance liquid chromatography.

Experimental Protocol: Characterization of this compound

4.1.1. Mass Spectrometry

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

-

Sample Preparation: Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid for ESI-MS).

-

Analysis: Acquire the mass spectrum in positive ion mode.

-

Expected Result: The observed monoisotopic mass should correspond to the calculated theoretical mass of this compound (C₃₉H₆₀N₁₂O₁₁), which is approximately 872.45 Da ([M+H]⁺).

4.1.2. High-Performance Liquid Chromatography (HPLC)

-

Technique: Reverse-Phase HPLC (RP-HPLC).

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes).

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Expected Result: A single major peak should be observed, indicating the purity of the synthesized peptide. The retention time is characteristic of the peptide under the specific chromatographic conditions.

Conclusion

This compound is an indispensable pharmacological tool for investigating the biological functions of the Angiotensin-(1-7)/Mas receptor axis. Its synthesis via Fmoc-SPPS is a well-established and reliable method, yielding a high-purity product after RP-HPLC purification. The detailed protocols and data presented in this guide are intended to support researchers in the synthesis, characterization, and application of this compound in their studies of the renin-angiotensin system and related therapeutic areas.

References

In Vitro Characterization of A 779: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A 779 is a selective antagonist of the Mas receptor, a G protein-coupled receptor that mediates the physiological effects of Angiotensin-(1-7) [Ang-(1-7)]. The Ang-(1-7)/Mas receptor axis is a key component of the renin-angiotensin system (RAS), often acting as a counter-regulatory pathway to the pressor and pro-inflammatory actions of Angiotensin II (Ang II) mediated by the AT1 receptor. Understanding the in vitro characteristics of this compound is crucial for elucidating the role of the Mas receptor in various physiological and pathophysiological processes and for the development of novel therapeutics targeting this pathway. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, mechanism of action, and effects on downstream signaling pathways. Detailed experimental protocols and visual representations of signaling cascades are provided to facilitate research and development in this area.

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vitro characterization of this compound.

| Parameter | Value | Receptor | Assay Type | Reference |

| IC50 | 0.3 nM | Mas | Radioligand Binding Assay | [1] |

| Affinity | No significant affinity at 1 µM | AT1, AT2 | Radioligand Binding Assay | [1][2] |

Table 1: Binding Affinity of this compound

| Cell Type | Stimulus | Measured Effect | This compound Effect | Reference |

| Vascular Smooth Muscle Cells (VSMCs) | Ang II | Increased PCNA protein expression | Inhibits the effect of Ang-(1-7) which suppresses PCNA expression | [3] |

| Vascular Smooth Muscle Cells (VSMCs) | Ang II / IL-1β | Increased Inflammatory Response (MCP-1, VCAM-1, IL-1β expression) | Blocks the inhibitory effect of Ang-(1-7) on the inflammatory response | [4] |

| Vascular Smooth Muscle Cells (VSMCs) | Ang II / IL-1β | Increased NADPH oxidase activity | Blocks the inhibitory effect of Ang-(1-7) on NADPH oxidase activity | |

| Vascular Smooth Muscle Cells (VSMCs) | Ang II / IL-1β | Increased NF-κB activation | Blocks the inhibitory effect of Ang-(1-7) on NF-κB activation |

Table 2: In Vitro Functional Effects of this compound

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound.

Caption: this compound competitively antagonizes the Mas receptor, blocking Ang-(1-7) binding and subsequent downstream signaling.

Caption: this compound blocks the Ang-(1-7)/Mas receptor-mediated inhibition of pro-inflammatory signaling pathways.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the Mas receptor.

1. Membrane Preparation:

-

Culture cells expressing the human Mas receptor (e.g., HEK293-Mas) to confluence.

-

Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA) containing protease inhibitors.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA) and determine protein concentration using a Bradford assay.

2. Binding Assay:

-

In a 96-well plate, add 50 µL of membrane preparation (10-20 µg of protein).

-

Add 50 µL of radiolabeled Ang-(1-7) (e.g., ¹²⁵I-Ang-(1-7)) at a final concentration equal to its Kd.

-

Add 50 µL of competing ligand (unlabeled this compound) at various concentrations (e.g., 10⁻¹² to 10⁻⁵ M).

-

For total binding, add 50 µL of assay buffer instead of competing ligand.

-

For non-specific binding, add 50 µL of a high concentration of unlabeled Ang-(1-7) (e.g., 1 µM).

-

Incubate the plate at room temperature for 90 minutes.

3. Filtration and Measurement:

-

Terminate the binding reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value by non-linear regression analysis using a sigmoidal dose-response curve.

Western Blot for Proliferating Cell Nuclear Antigen (PCNA)

This protocol is used to assess the effect of this compound on cell proliferation by measuring the expression of PCNA.

1. Cell Culture and Treatment:

-

Seed vascular smooth muscle cells (VSMCs) in 6-well plates and grow to 70-80% confluence.

-

Serum-starve the cells for 24 hours to synchronize them.

-

Treat the cells with Ang II (e.g., 100 nM) in the presence or absence of Ang-(1-7) (e.g., 100 nM) and/or this compound (e.g., 1 µM) for 24 hours.

2. Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine protein concentration.

3. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins on a 12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against PCNA (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

5. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

NADPH Oxidase Activity Assay

This assay measures the production of superoxide by NADPH oxidase, a key event in inflammatory signaling.

1. Cell Treatment and Homogenization:

-

Treat VSMCs as described in the Western blot protocol.

-

Harvest the cells and homogenize them in ice-cold buffer (e.g., 20 mM K-phosphate buffer, pH 7.0, containing 1 mM EGTA and protease inhibitors).

2. Assay Procedure:

-

In a 96-well plate, add 50 µL of cell homogenate (20-50 µg of protein).

-

Add 100 µL of assay buffer containing a detection reagent (e.g., lucigenin at 5 µM or cytochrome c at 50 µM).

-

Initiate the reaction by adding 50 µL of NADPH (100 µM final concentration).

-

For a negative control, omit NADPH.

3. Measurement:

-

For lucigenin-based assays, measure chemiluminescence immediately and kinetically over 15-30 minutes using a luminometer.

-

For cytochrome c-based assays, measure the change in absorbance at 550 nm over time using a spectrophotometer. The activity can be inhibited by superoxide dismutase (SOD) to confirm specificity.

4. Data Analysis:

-

Calculate the rate of superoxide production from the slope of the kinetic curve.

-

Normalize the activity to the protein concentration of the homogenate.

NF-κB Activation Assay (EMSA or Reporter Assay)

This protocol determines the effect of this compound on the activation of the transcription factor NF-κB.

1. Nuclear Extract Preparation (for EMSA):

-

Treat VSMCs as previously described.

-

Prepare nuclear extracts using a commercial kit or a standard protocol involving hypotonic lysis followed by high-salt extraction of the nuclei.

2. Electrophoretic Mobility Shift Assay (EMSA):

-

Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with ³²P.

-

Incubate the labeled probe with 5-10 µg of nuclear extract in a binding reaction buffer.

-

For competition assays, add an excess of unlabeled probe. For supershift assays, add an antibody specific for an NF-κB subunit (e.g., p65).

-

Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Dry the gel and visualize the bands by autoradiography.

3. NF-κB Reporter Assay:

-

Transfect VSMCs with a reporter plasmid containing multiple copies of the NF-κB consensus sequence upstream of a luciferase or β-galactosidase reporter gene.

-

Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.

-

After transfection, treat the cells as described above.

-

Lyse the cells and measure the activity of both reporter enzymes using a luminometer or spectrophotometer.

-

Normalize the NF-κB reporter activity to the control reporter activity.

Conclusion

This compound is a potent and selective tool for probing the function of the Ang-(1-7)/Mas receptor axis. Its in vitro characterization demonstrates a high affinity for the Mas receptor and the ability to effectively block downstream signaling pathways involved in cell proliferation and inflammation. The experimental protocols provided in this guide offer a framework for the consistent and reliable in vitro evaluation of this compound and other modulators of the Mas receptor, facilitating further research into the therapeutic potential of targeting this important signaling pathway.

References

- 1. Measurement of NADPH Oxidase Activity in Plants [bio-protocol.org]

- 2. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]

- 4. NADPH Oxidase (NAO) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

A-779 as an Angiotensin-(1-7) Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-(1-7) [Ang-(1-7)] is a heptapeptide hormone that constitutes a key component of the protective arm of the renin-angiotensin system (RAS).[1] Acting primarily through its G protein-coupled receptor, Mas, Ang-(1-7) often counteracts the effects of Angiotensin II, exerting vasodilatory, anti-proliferative, anti-inflammatory, and anti-fibrotic actions.[2][3] The discovery and characterization of selective antagonists for the Mas receptor have been pivotal in elucidating the physiological roles of the Ang-(1-7)/Mas axis. A-779, a D-Ala7-substituted analog of Ang-(1-7), has emerged as a potent and selective antagonist of the Mas receptor, making it an invaluable tool in cardiovascular and related research.[4][5] This technical guide provides an in-depth overview of A-779, including its mechanism of action, binding characteristics, effects on signaling pathways, and detailed experimental protocols for its use.

Mechanism of Action and Specificity

A-779 is a selective antagonist of the Mas receptor.[4] It competitively blocks the binding of Ang-(1-7) to the Mas receptor, thereby inhibiting its downstream signaling cascades.[6] Notably, A-779 exhibits negligible affinity for the classical Angiotensin II receptors, AT1 and AT2, at concentrations up to 1 µM, highlighting its specificity for the Ang-(1-7) receptor.[4][7] This selectivity is crucial for dissecting the specific effects of the Ang-(1-7)/Mas axis from other components of the RAS.

Quantitative Data: Binding Affinity and Potency

The following tables summarize the quantitative data regarding the binding affinity and functional potency of A-779 from various studies.

| Ligand | Receptor | Cell Type | Assay Type | IC50 (nM) | Reference |

| A-779 | Mas | CHO cells | Radioligand Binding | 0.3 | [6] |

| Ang-(1-7) | Mas | CHO cells | Radioligand Binding | 6.9 | [6] |

| Ang II | Mas | CHO cells | Radioligand Binding | 53.3 | [6] |

| Ang III | Mas | CHO cells | Radioligand Binding | 452 | [6] |

| Ang IV | Mas | CHO cells | Radioligand Binding | 1,238 | [6] |

| CV 11974 (AT1 antagonist) | Mas | CHO cells | Radioligand Binding | > 10,000 | [6] |

| PD 123319 (AT2 antagonist) | Mas | CHO cells | Radioligand Binding | > 10,000 | [6] |

Table 1: Competitive Binding Affinities at the Mas Receptor.

| Experimental Model | Effect of Ang-(1-7) | Effect of A-779 | A-779 Concentration | Reference |

| Cardiomyocytes | Increased NO production | Abolished Ang-(1-7) effect | 1 µM | [8] |

| Cardiomyocytes | Increased Akt phosphorylation | Blocked Ang-(1-7) effect | 1 µM | [8] |

| Human Aortic Smooth Muscle Cells | Attenuated Ang II-induced iNOS | Prevented Ang-(1-7) effect | 1 µM | [2] |

| Human Aortic Smooth Muscle Cells | Reduced Ang II-induced NF-κB activation | Blocked Ang-(1-7) effect | 1 µM | [2] |

| Human Aortic Smooth Muscle Cells | Reduced Ang II-induced NADPH oxidase activity | Blocked Ang-(1-7) effect | 1 µM | [2] |

| Water-loaded rats | Antidiuretic effect | Inhibited Ang-(1-7) effect | Not specified | [4] |

Table 2: Functional Antagonism of A-779 in In Vitro and In Vivo Models.

Signaling Pathways Modulated by A-779

A-779, by blocking the Mas receptor, prevents the activation of several downstream signaling pathways typically initiated by Ang-(1-7). These include:

-

Nitric Oxide (NO) Pathway: Ang-(1-7) stimulates the production of nitric oxide (NO) through the activation of endothelial nitric oxide synthase (eNOS) via the Akt signaling pathway.[8][9] A-779 effectively blocks this Ang-(1-7)-mediated NO release.[8]

-

Anti-inflammatory Pathways: Ang-(1-7) exerts anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and reducing the activity of NADPH oxidase.[2] A-779 reverses these anti-inflammatory actions.[2]

-

Cell Proliferation and Hypertrophy Pathways: The Ang-(1-7)/Mas axis can counteract the pro-proliferative and pro-hypertrophic signals of Angiotensin II, in part by modulating the phosphorylation of ERK1/2. A-779 can block these protective effects.[10]

Ang-(1-7) Signaling and A-779 Antagonism.

Detailed Experimental Protocols

Radioligand Binding Assay for Mas Receptor

This protocol is a generalized procedure based on methodologies described in the literature for determining the binding affinity of A-779 to the Mas receptor.[6]

a. Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human Mas receptor in appropriate growth medium.

-

Harvest the cells when they reach 80-90% confluency.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a hypotonic buffer (e.g., 5 mM Tris-HCl, pH 7.4, 5 mM EDTA) using a Dounce homogenizer.

-

Centrifuge the lysate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA) and determine the protein concentration using a Bradford or BCA assay.

b. Binding Assay:

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of radiolabeled Ang-(1-7) (e.g., ¹²⁵I-Ang-(1-7)) at a final concentration of ~0.1-0.5 nM.

-

Add 50 µL of competing ligand (unlabeled Ang-(1-7) for standard curve, or A-779 at various concentrations).

-

Initiate the binding reaction by adding 50 µL of the cell membrane preparation (final protein concentration ~10-50 µ g/well ).

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in binding buffer using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled Ang-(1-7) (e.g., 1 µM).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value for A-779 by non-linear regression analysis.

Western Blot for Akt Phosphorylation

This protocol outlines the steps to assess the effect of A-779 on Ang-(1-7)-induced Akt phosphorylation in cardiomyocytes.[8]

a. Cell Treatment:

-

Plate cardiomyocytes in appropriate culture dishes and allow them to adhere.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Pre-incubate a subset of cells with A-779 (e.g., 1 µM) for 30 minutes.

-

Stimulate the cells with Ang-(1-7) (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30 minutes).

-

Include appropriate controls (vehicle-treated, A-779 alone, Ang-(1-7) alone).

b. Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration.

c. Western Blotting:

-